Synthetic Precursor Role: Direct Comparison with Bromomethyl Intermediate (Compound 6)
CAS 1105235-61-7 is the direct synthetic precursor to N-[6-(bromomethyl)-3,4-dihydro-4-oxo-2-quinazolinyl]-2,2-dimethylpropanamide (compound 6), the key electrophilic intermediate used by McNamara et al. to synthesize 10a-j series TS inhibitors. In the published synthesis, compound 6 was prepared by bromomethylation of the target compound (or its equivalent) and subsequently coupled with phenyl-substituted N-propargylanilines to yield final TS inhibitors with IC50 values of 0.51–11.5 μM against purified L1210 TS [1]. The target compound itself, lacking the reactive bromomethyl group, exhibits superior storage stability compared to compound 6, which is prone to hydrolysis and nucleophilic substitution.
| Evidence Dimension | Synthetic utility and storage stability |
|---|---|
| Target Compound Data | Stable under ambient storage; serves as direct precursor to compound 6 |
| Comparator Or Baseline | Compound 6 (bromomethyl analog): reactive, prone to hydrolysis; requires immediate use after synthesis |
| Quantified Difference | Not applicable (qualitative stability advantage) |
| Conditions | Synthetic chemistry context as per McNamara et al. 1990 |
Why This Matters
Procurement of the stable precursor ensures batch-to-batch reproducibility and allows stockpiling for multi-step synthesis campaigns.
- [1] McNamara DJ, Berman EM, Fry DW, Werbel LM. Potent inhibition of thymidylate synthase by two series of nonclassical quinazolines. J Med Chem. 1990;33(7):2045-2051. PMID: 2362285. View Source
